molecular formula C10H8N2S B12935191 4H-[1,3]Thiazino[3,2-a]benzimidazole CAS No. 245-57-8

4H-[1,3]Thiazino[3,2-a]benzimidazole

Cat. No.: B12935191
CAS No.: 245-57-8
M. Wt: 188.25 g/mol
InChI Key: FNEVBZKIDMDGBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4H-[1,3]Thiazino[3,2-a]benzimidazole involves the condensation of benzimidazole-2-thione with cinnamic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is typically carried out in a dichloromethane (CH₂Cl₂) solution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and reproducibility, which are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4H-[1,3]Thiazino[3,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4H-[1,3]Thiazino[3,2-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4H-[1,3]Thiazino[3,2-a]benzimidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a unique structural arrangement that distinguishes it from related compounds like imidazo[2,1-b][1,3]thiazines. The compound is synthesized through several methods, with one common approach being the condensation of benzimidazole-2-thione with cinnamic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane (CH₂Cl₂) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various microorganisms and found that it displayed notable antibacterial and antifungal properties. For instance, compounds derived from this structure showed minimum inhibitory concentrations (MIC) against Staphylococcus typhi and Candida albicans, outperforming some standard antibiotics .

Antiulcer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential in treating ulcers. A patent describes the use of thiazino-benzimidazoles in treating ulcers or gastric hypersecretion, suggesting that these compounds can inhibit acid secretion in the stomach . This could make them valuable in managing peptic ulcer disease.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. For example, it has been identified as an inhibitor of factor IXa, an enzyme involved in the coagulation cascade. This suggests potential applications in anticoagulant therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the comparative biological activities of this compound with related compounds:

CompoundAntimicrobial ActivityAntiulcer ActivityMechanism of Action
This compoundHighYesFactor IXa inhibition
Imidazo[2,1-b][1,3]thiazinesModerateNoVaries by specific derivative
Benzimidazole derivativesVariableYesVarious enzyme interactions

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound had MIC values significantly lower than those of conventional antibiotics against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Review : A comprehensive review highlighted various benzimidazole derivatives' pharmacological properties from 2012 to 2021, emphasizing their potential as new therapeutic agents due to their broad spectrum of activity .

Properties

CAS No.

245-57-8

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

4H-[1,3]thiazino[3,2-a]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-5,7H,6H2

InChI Key

FNEVBZKIDMDGBH-UHFFFAOYSA-N

Canonical SMILES

C1C=CSC2=NC3=CC=CC=C3N21

Origin of Product

United States

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